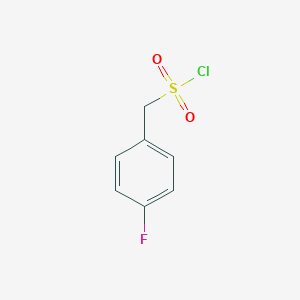

(4-fluorophenyl)methanesulfonyl Chloride

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

(4-fluorophenyl)methanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2S/c8-12(10,11)5-6-1-3-7(9)4-2-6/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUQGWVIRPCRTSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CS(=O)(=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10374648 | |

| Record name | (4-fluorophenyl)methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103360-04-9 | |

| Record name | (4-fluorophenyl)methanesulfonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10374648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (4-fluorophenyl)methanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Synthetic Chemistry

An In-depth Technical Guide to (4-fluorophenyl)methanesulfonyl chloride for Advanced Research

This guide provides an in-depth analysis of this compound, a key reagent in modern synthetic chemistry. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple cataloging of facts to offer a cohesive understanding of the compound's properties, reactivity, and applications, grounded in established scientific principles.

This compound, also known as 4-fluorobenzylsulfonyl chloride, is an organosulfur compound of significant interest in medicinal chemistry, agrochemical synthesis, and materials science.[1][2] Its structure, featuring a para-fluorinated phenyl ring attached to a methanesulfonyl chloride moiety, confers a unique combination of reactivity and stability, making it an indispensable tool for introducing the (4-fluorophenyl)methanesulfonyl group into target molecules.[1][3]

The high electrophilicity of the sulfonyl chloride group makes it a potent sulfonylating agent, readily reacting with a wide range of nucleophiles.[2][3] Furthermore, the presence of the fluorine atom on the aromatic ring can enhance the metabolic stability, membrane permeability, and binding affinity of derivative compounds, a highly desirable trait in drug discovery.[1] This guide will explore the fundamental chemical properties, reactivity, synthesis, and safe handling of this important synthetic intermediate.

Caption: Generalized workflow for the synthesis of sulfonyl chlorides.

Step-by-Step Methodology:

-

Reactor Setup: A three-necked flask is equipped with a mechanical stirrer, a gas inlet tube, a thermometer, and a cooling bath.

-

Initial Charge: The reactor is charged with an aqueous acidic solution (e.g., hydrochloric acid) and a suitable organic solvent if needed. The mixture is cooled to a temperature between 0°C and 10°C. [4]3. Substrate Addition: 4-fluorobenzyl mercaptan is added to the cooled mixture.

-

Chlorination: Gaseous chlorine is bubbled through the vigorously stirred mixture at a controlled rate, ensuring the temperature is maintained. [4]The reaction is highly exothermic.

-

Reaction Monitoring: The reaction is monitored by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting material is consumed.

-

Workup: Once the reaction is complete, the organic phase containing the product is separated from the aqueous phase. [4]7. Purification: The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed. The crude product is then purified by vacuum distillation or recrystallization to yield pure this compound. [4] Causality: The use of an aqueous medium is crucial for the reaction mechanism, which involves the formation of intermediate sulfonic acids. Careful temperature control is paramount to prevent the formation of chlorinated by-products and ensure a high yield of the desired sulfonyl chloride. [4]

Reactivity and Mechanistic Insights

The chemical behavior of this compound is dominated by the highly electrophilic sulfur atom of the sulfonyl chloride group. [3]This group is an excellent leaving group, making the compound highly susceptible to nucleophilic substitution reactions. [1] Key Reactions:

-

Formation of Sulfonamides: It reacts readily with primary and secondary amines in the presence of a base to form stable sulfonamides. [5]This is one of its most important applications in medicinal chemistry, as the sulfonamide functional group is a common pharmacophore.

-

Formation of Sulfonate Esters: In reactions with alcohols, typically in the presence of a non-nucleophilic base like pyridine, it forms sulfonate esters. [1]* Hydrolysis: The compound is sensitive to moisture and will hydrolyze to the corresponding (4-fluorophenyl)methanesulfonic acid. [1]This necessitates storage under anhydrous conditions.

The electron-withdrawing effect of the fluorine atom on the phenyl ring can further increase the electrophilicity of the sulfur center, potentially enhancing its reactivity compared to non-fluorinated analogs. [3]

Caption: General mechanism for nucleophilic substitution at the sulfonyl chloride.

Applications in Research and Development

This compound is not an end-product but a critical intermediate for constructing more complex molecules with desired biological or material properties. [2]

-

Pharmaceutical Synthesis: It is a key building block for synthesizing a variety of pharmaceutical agents. Its derivatives are explored for treating neurological and cardiovascular conditions. [2][6]The resulting sulfonamides are also investigated as antibacterial agents and enzyme inhibitors. [1][7]* Agrochemical Development: The compound is used to create novel herbicides and pesticides, where the sulfonyl group contributes to the biological activity and the fluorine atom can enhance efficacy and stability. [2][6]* Chemical Biology: Researchers utilize this reagent to modify proteins and peptides. By selectively reacting with nucleophilic residues like lysine, it helps in studying biological pathways and developing new therapeutic strategies. [6]* Fine Chemicals and Materials: It serves as a precursor in the manufacture of various fine chemicals, including dyes and fragrances, and in the development of advanced materials where its unique properties can be leveraged. [2][6]

Safety, Handling, and Storage

Due to its reactivity, this compound must be handled with appropriate precautions. It is classified as corrosive and toxic. [2][8][9] Hazard Summary:

-

Corrosive: Causes severe skin burns and eye damage. [8][9]* Toxicity: Toxic if swallowed or in contact with skin, and fatal if inhaled. [8]* Reactivity: Reacts with water, potentially liberating toxic gas (HCl). [9][10] Recommended Handling Procedures:

-

Engineering Controls: Always use this chemical within a certified chemical fume hood to avoid inhalation of dust or vapors. [10]Eyewash stations and safety showers must be readily accessible. [9][10]2. Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield. [11] * Skin Protection: Wear appropriate chemical-resistant gloves (inspect before use) and a lab coat or a protective suit. [11] * Respiratory Protection: If there is a risk of inhalation, use a NIOSH-approved respirator. [10]3. Handling Practices: Avoid generating dust. [10]Handle under an inert atmosphere (e.g., nitrogen or argon) and protect from moisture. [8]Do not eat, drink, or smoke in the handling area. [8][9] Storage and Stability:

-

-

Conditions: Store in a cool, dry, and well-ventilated area. [9][10]The recommended storage temperature is between 2-8°C. [2][8]* Container: Keep the container tightly closed and stored in a corrosive-resistant container. [8][9]* Incompatibilities: Store away from water, strong oxidizing agents, strong bases, alcohols, and amines. [9] First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention. [9][11]* Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention. [10][11]* Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention. [10][11]* Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention. [10][11]

Conclusion

This compound is a powerful and versatile reagent with a well-defined reactivity profile. Its ability to efficiently introduce the fluorinated sulfonyl moiety makes it a valuable asset in the synthesis of novel compounds in the pharmaceutical and agrochemical industries. A comprehensive understanding of its chemical properties, coupled with strict adherence to safety and handling protocols, is essential for leveraging its full synthetic potential while ensuring laboratory safety.

References

- Benchchem. (n.d.). (4-Chloro-2-fluorophenyl)methanesulfonyl chloride.

- Vulcanchem. (n.d.). This compound - 103360-04-9.

- Chem-Impex. (n.d.). This compound.

- J&K Scientific. (n.d.). This compound | 103360-04-9.

- Cole-Parmer. (n.d.). Material Safety Data Sheet - [4-(Trifluoromethyl)phenyl]methanesulfonyl chloride.

- ChemBK. (n.d.). This compound.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET - Methanesulfonyl chloride.

- CymitQuimica. (2025). SAFETY DATA SHEET - (2-Chloro-4-fluorophenyl)methanesulfonyl chloride.

- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Methylbenzylsulfonyl chloride, 97%.

- Fisher Scientific. (2023). SAFETY DATA SHEET - (2-Fluorophenyl)methanesulfonyl chloride.

- Wikipedia. (n.d.). Methanesulfonyl chloride.

- PharmaBlock. (2019). Application of Methylsulfone in Drug Discovery.

- Google Patents. (1965). Making methanesulfonyl chloride.

Sources

- 1. This compound (103360-04-9) for sale [vulcanchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. benchchem.com [benchchem.com]

- 4. US3226433A - Making methanesulfonyl chloride - Google Patents [patents.google.com]

- 5. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 6. jk-sci.com [jk-sci.com]

- 7. namiki-s.co.jp [namiki-s.co.jp]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 11. static.cymitquimica.com [static.cymitquimica.com]

An In-Depth Technical Guide to (4-fluorophenyl)methanesulfonyl chloride: Reactivity, Stability, and Synthetic Utility

Abstract

(4-fluorophenyl)methanesulfonyl chloride, also known as 4-fluorobenzylsulfonyl chloride, is a pivotal organosulfur reagent extensively utilized in medicinal chemistry and materials science.[1][2] Its unique molecular architecture, featuring a fluorine-substituted aromatic ring coupled with a highly reactive sulfonyl chloride moiety, imparts a distinct profile of reactivity and stability.[2] This guide provides an in-depth analysis of the compound's chemical behavior, explores its stability under various conditions, details robust synthetic protocols, and highlights its application in the development of novel chemical entities. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of this versatile building block.

Table of Contents

-

Introduction: Chemical Identity and Significance

-

Physicochemical Properties

-

Core Reactivity Profile

-

3.1. Reactions with Nucleophiles: The Sulfonylation Workhorse

-

3.2. Electronic Effects of the Para-Fluoro Substituent

-

-

Stability and Handling

-

4.1. Hydrolytic Stability

-

4.2. Thermal Stability and Recommended Storage

-

-

Synthesis and Manufacturing

-

5.1. Recommended Synthetic Protocol: Oxidative Chlorination

-

-

Applications in Drug Discovery and Beyond

-

References

Introduction: Chemical Identity and Significance

This compound (F-PMSC) is a crystalline solid at room temperature, identified by CAS number 103360-04-9.[3][4] Its structure consists of a benzylsulfonyl chloride core with a fluorine atom at the para-position of the phenyl ring.[2] This strategic placement of an electron-withdrawing fluorine atom significantly influences the molecule's electronic properties, enhancing metabolic stability and membrane permeability in derivative compounds.[2]

The primary utility of F-PMSC lies in its function as a potent electrophile.[1] The sulfonyl chloride group (-SO₂Cl) is an excellent leaving group, making the sulfur atom highly susceptible to nucleophilic attack. This reactivity is harnessed by synthetic chemists to introduce the (4-fluorophenyl)methanesulfonyl moiety into a wide range of molecules, most commonly through reactions with amines and alcohols to form stable sulfonamides and sulfonate esters, respectively.[5][6] These functional groups are prevalent in a multitude of biologically active compounds, including antibiotics, diuretics, and enzyme inhibitors, underscoring the importance of F-PMSC as a key intermediate in pharmaceutical synthesis.[7][8][9]

Physicochemical Properties

A comprehensive understanding of a reagent's physical properties is critical for its effective use in a laboratory or industrial setting.

| Property | Value | Unit | Source |

| CAS Number | 103360-04-9 | - | [3] |

| Molecular Formula | C₇H₆ClFO₂S | - | [2] |

| Molecular Weight | 208.64 | g/mol | [3] |

| Melting Point | 60-61 | °C | [4] |

| Boiling Point | 294.1 | °C (at 760 mmHg) | [2] |

| Density | 1.465 | g/cm³ | [2] |

| Flash Point | 107 | °C | [2] |

Core Reactivity Profile

The reactivity of F-PMSC is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it an excellent agent for sulfonylation reactions.

3.1. Reactions with Nucleophiles: The Sulfonylation Workhorse

F-PMSC readily reacts with a variety of nucleophiles. These reactions typically proceed via a nucleophilic substitution mechanism. Common nucleophiles include:

-

Primary and Secondary Amines: React to form highly stable N-substituted sulfonamides.[6] This is one of the most common and vital applications of sulfonyl chlorides in medicinal chemistry.[10] The reaction is often carried out in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to quench the HCl byproduct.[11]

-

Alcohols and Phenols: React to form sulfonate esters. These esters are often used as intermediates themselves, as the sulfonate group is an excellent leaving group in subsequent substitution or elimination reactions.[8]

-

Thiols: React to form thiosulfonates.

-

Water: Reacts, typically slowly, to hydrolyze the sulfonyl chloride to the corresponding sulfonic acid (see Section 4.1).

The general mechanism for the reaction with amines is a highly efficient process that often proceeds to completion.[12]

3.2. Electronic Effects of the Para-Fluoro Substituent

The fluorine atom at the para-position exerts a significant, albeit nuanced, influence on the reactivity of the sulfonyl chloride group. Fluorine is highly electronegative, leading to a strong electron-withdrawing inductive effect (-I). This effect pulls electron density away from the aromatic ring and, by extension, from the benzylic carbon and the sulfonyl group. This inductive withdrawal can make the sulfur atom slightly more electrophilic, potentially increasing its reactivity towards strong nucleophiles.

Furthermore, the incorporation of fluorine is a well-established strategy in drug design to modulate key pharmacokinetic properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[13] The presence of the C-F bond can block sites of metabolic oxidation, leading to a longer in vivo half-life for the final drug molecule.

Stability and Handling

While a valuable reagent, F-PMSC's reactivity necessitates careful handling and storage to prevent degradation.

4.1. Hydrolytic Stability

Like most sulfonyl chlorides, F-PMSC is sensitive to moisture.[14] It reacts with water in a hydrolysis reaction to form (4-fluorophenyl)methanesulfonic acid and hydrochloric acid (HCl).[14]

Reaction: C₇H₆ClFO₂S + H₂O → C₇H₇FO₃S + HCl

While this reaction occurs, the hydrolysis of methanesulfonyl chlorides is generally much slower compared to the rapid decomposition of reagents like thionyl chloride or sulfuryl chloride in water.[11] However, prolonged exposure to ambient humidity or use in "wet" solvents will lead to a significant reduction in the reagent's purity and potency.[14] The generated HCl is corrosive and can pose a safety hazard.[14]

4.2. Thermal Stability and Recommended Storage

F-PMSC is a stable solid at room temperature with a melting point of 60-61 °C.[4] To ensure its long-term integrity and prevent hydrolysis, the following storage and handling protocols are essential:

-

Storage: Store in a tightly sealed, moisture-proof container in a cool, dry, and well-ventilated place.[3][14] Storage under an inert atmosphere (e.g., nitrogen or argon) is recommended for long-term stability.[14]

-

Handling: All handling should be performed in a fume hood using anhydrous techniques. Use dry solvents and glassware to minimize exposure to water.[14] For weighing, only remove the required amount from the main container and seal it promptly to minimize exposure to atmospheric moisture.[14]

Synthesis and Manufacturing

Several synthetic routes to F-PMSC have been developed, often starting from 4-fluorotoluene or its derivatives.[2] The most common and reliable methods involve the oxidative chlorination of a corresponding thiol or the direct chlorosulfonation.

5.1. Recommended Synthetic Protocol: Oxidative Chlorination

Experimental Protocol: Synthesis of this compound

Step 1: Thiol Formation (Thiouronium Salt Route)

-

To a stirred solution of thiourea (1.1 equivalents) in ethanol, add 4-fluorobenzyl bromide (1.0 equivalent).

-

Heat the mixture to reflux for 2-4 hours until TLC analysis indicates complete consumption of the starting bromide.

-

Cool the reaction mixture to room temperature and concentrate under reduced pressure to obtain the crude isothiouronium salt.

-

To the crude salt, add a solution of sodium hydroxide (2.2 equivalents) in water and heat to reflux for 3-5 hours to hydrolyze the salt to the corresponding thiol.

-

Cool the mixture and acidify with hydrochloric acid. Extract the product, 4-fluorobenzylthiol, with an organic solvent like dichloromethane. Dry the organic layer over anhydrous sodium sulfate and concentrate.

Step 2: Oxidative Chlorination

-

Caution: This reaction should be performed in a well-ventilated fume hood with appropriate safety precautions as it generates chlorine gas and corrosive HCl.

-

Prepare a biphasic mixture of dichloromethane and aqueous hydrochloric acid in a flask equipped with a stirrer and cooled in an ice-salt bath to below -5 °C.[15]

-

Add the 4-fluorobenzylthiol (1.0 equivalent) from Step 1 to the cooled mixture.

-

Slowly add a solution of sodium hypochlorite (bleach, ~3.5 equivalents) to the vigorously stirred mixture, ensuring the temperature remains below 0 °C.[15]

-

After the addition is complete, stir the suspension for an additional 30-60 minutes at low temperature.

-

Quench any excess chlorine by adding a solution of sodium thiosulfate.

-

Separate the organic layer, wash with water and brine, then dry over anhydrous magnesium sulfate.

-

Filter and concentrate the solution under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or chromatography.

Caption: Synthetic workflow from 4-fluorobenzyl bromide to the target sulfonyl chloride.

Applications in Drug Discovery and Beyond

F-PMSC is a valuable reagent for introducing the fluorobenzylsulfonyl group into molecules, a common strategy in the development of new therapeutic agents and agrochemicals.[1][7]

-

Pharmaceutical Synthesis: It serves as a key intermediate for drugs targeting neurological and cardiovascular conditions.[7] The resulting sulfonamide moiety is a stable and effective pharmacophore that can form critical hydrogen bonds with biological targets like enzymes and receptors.[10]

-

Agrochemicals: It is used in the creation of advanced herbicides and pesticides, where the sulfonyl group enhances biological activity.[7]

-

Chemical Biology: The reagent is employed to modify proteins and peptides, aiding in the study of biological pathways and the development of new chemical probes.[2][7]

// Nodes F_PMSC [label="this compound"]; Reactivity [label="High Reactivity\n(-SO2Cl group)", fillcolor="#EA4335"]; Properties [label="Unique Properties\n(para-Fluoro group)", fillcolor="#34A853"];

Sulfonamides [label="Stable Sulfonamides", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Esters [label="Reactive Sulfonate Esters", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Pharm_Props [label="Enhanced Pharmaco-\nkinetic Properties", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Pharma [label="Pharmaceuticals\n(e.g., Enzyme Inhibitors)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; Agro [label="Agrochemicals\n(e.g., Herbicides)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"]; ChemBio [label="Chemical Biology Tools\n(e.g., Probes)", shape=cds, fillcolor="#FBBC05", fontcolor="#202124"];

// Edges F_PMSC -> Reactivity; F_PMSC -> Properties;

Reactivity -> Sulfonamides [label=" + Amines"]; Reactivity -> Esters [label=" + Alcohols"];

Properties -> Pharm_Props;

Sulfonamides -> Pharma; Pharm_Props -> Pharma; Sulfonamides -> Agro; Pharm_Props -> ChemBio; }

Caption: F-PMSC's core attributes lead to its diverse applications.

Conclusion

This compound is a highly versatile and valuable reagent for synthetic chemistry. Its predictable reactivity, dominated by the electrophilic sulfonyl chloride group, allows for the efficient construction of sulfonamides and sulfonate esters. The presence of the para-fluoro substituent provides an additional strategic advantage, often improving the pharmacokinetic profile of the resulting molecules. A thorough understanding of its stability and adherence to proper handling procedures are paramount to successfully leveraging this powerful building block in the synthesis of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

-

Liu, J. et al. (2011). Diverse Reactions of Sulfonyl Chlorides and Cyclic Imines. Phosphorus, Sulfur, and Silicon and the Related Elements, 186:2377–2391. [Link]

-

Organic Syntheses. m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. [Link]

-

Wikipedia. Methanesulfonyl chloride. [Link]

-

ResearchGate. The reaction of benzenesulfonyl chloride and the primary amine group of the substituted aniline reactant is a highly efficient reaction which goes to completion. [Link]

- Google Patents. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides.

-

NINGBO INNO PHARMCHEM CO.,LTD. The Indispensable Role of Methanesulfonyl Chloride in Pharmaceutical Synthesis. [Link]

-

Journal of Biomedical Research & Environmental Sciences. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. [Link]

-

Organic Syntheses. methanesulfonyl chloride. [Link]

-

ChemBK. This compound. [Link]

-

HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. [Link]

-

Supporting Information. Synthesis of sulfonyl chloride substrate precursors. [Link]

-

ACS Publications. Do Carboxylic/Sulfonic Acid Halides Really Present a Mutagenic and Carcinogenic Risk as Impurities in Final Drug Products? | Organic Process Research & Development. [Link]

-

MDPI. Facile Synthesis of Sulfonyl Chlorides/Bromides from Sulfonyl Hydrazides. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Versatility of 4-Fluorobenzyl Chloride in Chemical Synthesis. [Link]

-

NIH National Center for Biotechnology Information. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound (103360-04-9) for sale [vulcanchem.com]

- 3. CAS 103360-04-9 | this compound - Synblock [synblock.com]

- 4. chembk.com [chembk.com]

- 5. benchchem.com [benchchem.com]

- 6. Methanesulfonyl chloride - Wikipedia [en.wikipedia.org]

- 7. jk-sci.com [jk-sci.com]

- 8. nbinno.com [nbinno.com]

- 9. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Sulfonyl Chlorides and Sulfonamides [sigmaaldrich.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. nbinno.com [nbinno.com]

- 14. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention – HoriazonChemical [horiazonchemical.com]

- 15. rsc.org [rsc.org]

(4-fluorophenyl)methanesulfonyl chloride solubility and storage

An In-Depth Technical Guide to the Solubility, Storage, and Handling of (4-fluorophenyl)methanesulfonyl Chloride

This guide provides an in-depth technical overview of this compound, a critical reagent in modern synthetic chemistry and drug discovery. It is designed for researchers, scientists, and drug development professionals who require a comprehensive understanding of this compound's properties to ensure its effective and safe use in the laboratory. This document moves beyond basic data sheets to explain the causality behind handling and storage protocols, grounding recommendations in established chemical principles.

Introduction and Chemical Profile

This compound is an important intermediate and building block, primarily utilized for the introduction of the (4-fluorophenyl)methylsulfonyl moiety into molecules. This functional group is of significant interest in medicinal chemistry due to the unique properties conferred by the fluorine atom, such as altered metabolic stability, pKa modulation, and enhanced binding interactions. The reagent is most commonly employed in the synthesis of sulfonamides and sulfonate esters, which are prevalent scaffolds in a wide array of therapeutic agents.

A thorough understanding of its solubility and reactivity is paramount. As with most sulfonyl chlorides, its utility is directly linked to its high reactivity, which also dictates stringent requirements for its storage and handling to prevent degradation and ensure laboratory safety.

Physicochemical and Safety Data

A summary of the key physicochemical properties is presented below. This data is essential for calculating molar equivalents, understanding its physical state during handling, and appreciating its inherent hazards.

| Property | Value | Source(s) |

| CAS Number | 101655-30-3 | |

| Molecular Formula | C₇H₆ClFO₂S | |

| Molecular Weight | 208.64 g/mol | |

| Appearance | White to off-white or yellow solid/crystals | |

| Melting Point | 49-53 °C | |

| Boiling Point | 130 °C (at 0.5 mmHg) |

Safety Profile: this compound is a corrosive substance that causes severe skin burns and eye damage. It is also moisture-sensitive and reacts with water to release hydrogen chloride (HCl) gas, which is toxic and corrosive. Appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles/face shield, is mandatory. All handling operations must be performed in a certified chemical fume hood.

Solubility and Solvent Reactivity

The choice of solvent is critical for any reaction involving this compound. The ideal solvent must fully dissolve the reagent without reacting with it.

3.1. Solubility in Organic Solvents

This compound exhibits good solubility in a range of common anhydrous aprotic organic solvents. This is due to its relatively non-polar aryl structure combined with the polar sulfonyl chloride group.

| Solvent | Solubility Profile | Rationale and Remarks |

| Dichloromethane (DCM) | Soluble | An excellent choice for reactions due to its inertness and ability to dissolve a wide range of organic compounds. |

| Tetrahydrofuran (THF) | Soluble | Commonly used, but care must be taken to use anhydrous grades, as THF can contain peroxides and water. |

| Acetonitrile (ACN) | Soluble | A polar aprotic solvent suitable for many applications. |

| Toluene | Soluble | A non-polar solvent that can be useful for higher temperature reactions. |

| N,N-Dimethylformamide (DMF) | Soluble | A highly polar aprotic solvent; ensure it is anhydrous as residual water will readily react. |

| Chloroform | Soluble | A suitable alternative to DCM. |

3.2. Reactivity with Protic Solvents (Hydrolysis)

A defining characteristic of sulfonyl chlorides is their vigorous reaction with protic solvents, particularly water. This is not a simple dissolution but an irreversible chemical reaction (hydrolysis).

The mechanism involves nucleophilic attack by water on the electrophilic sulfur atom, leading to the formation of (4-fluorophenyl)methanesulfonic acid and hydrogen chloride (HCl).

Caption: Hydrolysis of this compound.

This reaction has two critical implications:

-

Strict Anhydrous Conditions: All reactions must be conducted under strictly anhydrous conditions using dry solvents and an inert atmosphere (e.g., nitrogen or argon) to prevent the consumption and degradation of the reagent.

-

"Insolubility" in Water: The compound is considered insoluble in water because it reacts with it rather than dissolving. This reactivity makes it incompatible with aqueous workups until the reagent has been fully consumed or quenched.

Stability, Storage, and Handling

Proper storage and handling are non-negotiable for maintaining the integrity of the reagent and ensuring the safety of laboratory personnel.

4.1. Long-Term Storage Protocol

-

Temperature: Store in a cool, dry place. Refrigeration (2-8 °C) is recommended to minimize decomposition over time.

-

Atmosphere: Store under an inert atmosphere (nitrogen or argon). This displaces moisture and oxygen, preventing hydrolysis and potential oxidative side reactions.

-

Container: Keep the container tightly sealed. Containers with high-integrity seals, such as those with PTFE-lined caps, are preferable.

-

Incompatibilities: Store away from water, strong bases, alcohols, and amines. Contact with these substances will lead to rapid degradation.

4.2. Safe Handling Workflow

The following workflow outlines the essential steps for safely handling the reagent in a typical synthetic procedure. This protocol is designed as a self-validating system to minimize exposure and reagent degradation.

Caption: Step-by-step workflow for safe handling and use.

Causality Behind Key Steps:

-

Warming to Room Temperature: Retrieving a refrigerated bottle and opening it immediately causes atmospheric moisture to condense on the cold solid, leading to rapid surface hydrolysis. Allowing it to warm up prevents this.

-

Inert Gas Handling: Working under a positive pressure of nitrogen or argon provides a blanket that physically isolates the reagent from air and moisture during dispensing.

-

Quenching: Unreacted sulfonyl chloride will persist in the reaction mixture. Adding a quenching agent (like a dilute amine or base solution) safely neutralizes it before aqueous workup, preventing a potentially vigorous and uncontrolled reaction with water.

Conclusion

This compound is a powerful synthetic tool whose effective use is predicated on a disciplined approach to its handling and storage. Its high reactivity, particularly its sensitivity to moisture, is both the source of its synthetic utility and its primary liability. By adhering to strict anhydrous techniques, employing an inert atmosphere, and following the systematic handling protocols outlined in this guide, researchers can ensure reproducible experimental outcomes, maintain the reagent's purity, and, most importantly, guarantee a safe laboratory environment.

References

An In-depth Technical Guide to the Electrophilicity of (4-fluorophenyl)methanesulfonyl chloride

For: Researchers, scientists, and drug development professionals.

Abstract

(4-fluorophenyl)methanesulfonyl chloride is a pivotal reagent in modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. Its efficacy is rooted in the pronounced electrophilicity of the sulfonyl sulfur center, which is significantly modulated by the electronic properties of the substituted phenyl ring. This guide provides a comprehensive technical analysis of the factors governing the electrophilicity of this compound, offering a blend of theoretical principles, quantitative analysis through linear free-energy relationships, and practical insights into its application. We will explore the mechanistic underpinnings of its reactivity, present field-proven methodologies for its evaluation, and discuss its role as a key building block in the synthesis of complex molecular architectures.

Introduction: The Sulfonyl Chloride Functional Group as a Premier Electrophile

The sulfonyl chloride (R-SO₂Cl) functional group is a cornerstone of synthetic chemistry, prized for its ability to act as a potent electrophile. This reactivity stems from the electronic structure of the sulfonyl group itself: the central sulfur atom is in a high oxidation state (+6) and is bonded to two highly electronegative oxygen atoms and a chlorine atom.[1] This arrangement creates a significant partial positive charge on the sulfur atom, rendering it highly susceptible to attack by a wide range of nucleophiles.

The reaction of a sulfonyl chloride with a nucleophile, typically an amine or an alcohol, results in the formation of a stable sulfonamide or sulfonate ester, respectively. The chloride ion serves as an excellent leaving group, facilitating this nucleophilic substitution reaction. This fundamental transformation is a workhorse in medicinal chemistry for the construction of the sulfonamide linkage, a privileged scaffold found in a multitude of therapeutic agents.[2]

The Electronic Influence of the 4-Fluorophenyl Substituent

The electrophilicity of the sulfonyl sulfur in this compound is further amplified by the electronic effects of the 4-fluorophenyl group. The fluorine atom, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I) on the phenyl ring. This effect is transmitted through the sigma bonds to the benzylic carbon and subsequently to the sulfonyl group, further depleting electron density from the sulfur atom and enhancing its electrophilicity.

While the fluorine atom also possesses an electron-donating resonance effect (+M) due to its lone pairs, the inductive effect is generally considered to be dominant for halogens in many chemical contexts. This net electron-withdrawing character of the 4-fluoro substituent is crucial for accelerating reactions with nucleophiles compared to its non-fluorinated analog, phenylmethanesulfonyl chloride.

Quantitative Analysis of Electrophilicity: The Hammett Equation

To move beyond a qualitative description, we can employ the Hammett equation, a cornerstone of physical organic chemistry that provides a quantitative measure of the effect of substituents on the reactivity of aromatic compounds.[3] The Hammett equation is expressed as:

log(k/k₀) = σρ

Where:

-

k is the rate constant for the reaction of a substituted compound.

-

k₀ is the rate constant for the reaction of the unsubstituted (hydrogen) compound.

-

σ (sigma) is the substituent constant, which depends on the nature and position of the substituent and is independent of the reaction. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group.

-

ρ (rho) is the reaction constant, which is a measure of the sensitivity of a particular reaction to substituent effects. A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups.

For the nucleophilic substitution of arenesulfonyl chlorides, a study of the chloride-chloride exchange reaction in acetonitrile revealed a ρ value of +2.02.[4] This positive value confirms that the reaction is indeed facilitated by electron-withdrawing substituents that stabilize the developing negative charge in the transition state.

The established Hammett sigma constant for a fluorine atom in the para position (σp) is +0.06.[5] While this compound is a benzylsulfonyl chloride and not a directly substituted arenesulfonyl chloride, we can use these values to make a reasonable estimation of the electronic effect. The methylene spacer will attenuate the effect of the substituent, but the principle remains the same. The positive σp value of fluorine, coupled with the positive ρ value for nucleophilic attack on the sulfonyl group, provides a quantitative basis for the enhanced electrophilicity of this compound.

Caption: Illustrative Hammett plot for nucleophilic substitution.

Application in Drug Discovery: A Case Study in the Synthesis of a Celecoxib Analog

The enhanced electrophilicity of this compound makes it an attractive building block in the synthesis of complex drug molecules. For instance, the general synthetic strategy for the COX-2 inhibitor Celecoxib involves the condensation of a β-diketone with a substituted phenylhydrazine containing a sulfonamide group.[6] While the commercial synthesis of Celecoxib itself uses 4-hydrazinylbenzenesulfonamide, a medicinal chemist could readily employ this compound to generate novel analogs with potentially improved properties.

A plausible synthetic route to a fluorinated Celecoxib analog would involve the reaction of this compound with a suitable protected hydrazine, followed by deprotection and condensation with the appropriate β-diketone. The fluorine atom could impart desirable properties to the final molecule, such as altered metabolic stability or enhanced binding affinity to the target enzyme.

Caption: Plausible synthetic workflow for a Celecoxib analog.

Experimental Protocols for Assessing Electrophilicity

To empirically validate the enhanced electrophilicity of this compound, a number of experimental approaches can be employed. A competitive kinetic study is a robust method for comparing the reactivity of two electrophiles.

Protocol for a Competitive Kinetic Study

This protocol describes a general method for comparing the reactivity of this compound against a reference sulfonyl chloride (e.g., phenylmethanesulfonyl chloride) in a reaction with a nucleophile.

1. Materials and Reagents:

-

This compound

-

Reference sulfonyl chloride (e.g., phenylmethanesulfonyl chloride)

-

Nucleophile (e.g., a primary or secondary amine with a UV-active chromophore, such as aniline)

-

Internal standard (a non-reactive compound for chromatographic analysis)

-

Anhydrous aprotic solvent (e.g., acetonitrile)

-

High-performance liquid chromatography (HPLC) system with a UV detector

2. Experimental Procedure:

-

Prepare equimolar stock solutions of this compound, the reference sulfonyl chloride, and the internal standard in anhydrous acetonitrile.

-

Prepare a stock solution of the nucleophile in anhydrous acetonitrile, with a concentration that is a fraction of the electrophile concentrations (e.g., 0.1 equivalents).

-

In a thermostated reaction vessel, combine the stock solutions of the two sulfonyl chlorides and the internal standard.

-

Initiate the reaction by adding the nucleophile stock solution.

-

At timed intervals, withdraw aliquots from the reaction mixture and quench them by diluting with a suitable solvent mixture (e.g., acetonitrile/water) to stop the reaction.

-

Analyze the quenched aliquots by HPLC to determine the concentrations of the unreacted sulfonyl chlorides and the formed sulfonamide products.

3. Data Analysis:

-

Plot the concentration of each sulfonyl chloride versus time.

-

Determine the initial rate of consumption for each electrophile.

-

The ratio of the initial rates will provide a measure of the relative reactivity of this compound compared to the reference compound.

Caption: Experimental workflow for competitive kinetic analysis.

Computational Insights into Electrophilicity

Modern computational chemistry provides powerful tools for understanding and predicting chemical reactivity. Two key descriptors for assessing electrophilicity are the Lowest Unoccupied Molecular Orbital (LUMO) energy and the Molecular Electrostatic Potential (MEP) map.

-

LUMO Energy: The LUMO is the lowest energy molecular orbital that is not occupied by electrons. In a reaction with a nucleophile, electrons will flow from the Highest Occupied Molecular Orbital (HOMO) of the nucleophile to the LUMO of the electrophile. A lower LUMO energy indicates a more electrophilic species, as it is more energetically favorable to accept electrons. We would predict that the LUMO of this compound is lower in energy than that of phenylmethanesulfonyl chloride, and that the LUMO is primarily localized on the sulfonyl sulfur atom.

-

Molecular Electrostatic Potential (MEP) Map: An MEP map is a visualization of the electrostatic potential on the electron density surface of a molecule. Regions of positive potential (typically colored blue) indicate electron-deficient areas that are susceptible to nucleophilic attack, while regions of negative potential (typically colored red) are electron-rich and prone to electrophilic attack. For this compound, the MEP map would be expected to show a significant region of positive potential around the sulfonyl sulfur atom, confirming its high electrophilicity.

Conclusion

The electrophilicity of this compound is a confluence of the inherent reactivity of the sulfonyl chloride functional group and the potent electron-withdrawing inductive effect of the para-fluoro substituent. This enhanced reactivity, which can be quantitatively rationalized through the Hammett equation, makes it a highly valuable and versatile reagent in the synthesis of sulfonamides and sulfonate esters. Its application in drug discovery allows for the generation of novel molecular entities with potentially improved pharmacological profiles. The combination of theoretical understanding, quantitative analysis, and robust experimental validation provides a powerful framework for the effective utilization of this compound in advancing chemical synthesis and drug development.

References

- BenchChem. (2025).

- BenchChem. (2025). A Comparative Guide to the Synthesis of Pazopanib: 3-Methyl-6-nitro-1H-indazole as a Key Precursor. BenchChem.

- BenchChem. (2025). Key Intermediates in Pharmaceutical Manufacturing: A Focus on Pazopanib. BenchChem.

- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.

- BenchChem. (2025). Application Notes & Protocols: The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry. BenchChem.

- Edwards, M., & Ratho, S. (2012).

- Google Patents. (n.d.). CN102391184A - Synthesis method of celecoxib.

- Google Patents. (n.d.). US7919633B2 - Process for preparation of celecoxib.

- Google Patents. (n.d.). WO2021162647A1 - A novel process for preparation of pazopanib hydrochloride.

- Hammett, L. P. (1937). The Effect of Structure upon the Reactions of Organic Compounds. Benzene Derivatives. Journal of the American Chemical Society, 59(1), 96–103.

-

Wikipedia. (2023). Hammett equation. Retrieved from [Link]

- Jarczewski, A., et al. (2018). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. Molecules, 23(10), 2489.

- Johnson, C. D. (1995). Criticism of the use of the Hammett equation in structure-reactivity correlations. Chemical Society Reviews, 24(4), 283-289.

-

ResearchGate. (n.d.). Hammett constants σ for fluoro-substituents. Retrieved from [Link]

-

JETIR. (n.d.). Molecular structure, vibrational spectroscopy, NBO and HOMO, LUMO studies of 3-Nitro Benzyl Chloride. Retrieved from [Link]

-

MDPI. (2020). An Alternative Method for Synthesizing N,2-3-Trimethyl-2H-indazol-6-amine as a Key Component in the Preparation of Pazopanib. Retrieved from [Link]

-

SciSpace. (n.d.). A survey of Hammett substituent constants and resonance and field parameters. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 2.6: delta and Hammett's sigma constants. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 26.6: Correlations of Structure with Reactivity of Aromatic Compounds. Retrieved from [Link]

-

ChemRxiv. (n.d.). Machine learning determination of new Hammett's constants for meta- and para- substituted benzoic acid derivatives employing quantum. Retrieved from [Link]

- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.

-

YouTube. (2023). How to Calculate HOMO LUMO Energy Gap. Retrieved from [Link]

- EPA. (1982).

- JACS. (2022). Asymmetric Desymmetrizing Sulfonylation of Diarylmethanes via Peptidyl-Cu(I)

- MDPI. (2022). Enhanced Catalytic Performance on UiO-67(Zr)

- BenchChem. (2025). Application Notes & Protocols: The Use of Sulfonyl Chlorides as Building Blocks in Medicinal Chemistry. BenchChem.

- JACS. (2023). Proton-Driven Click Reactions of Nitrile Imines with Serine and Threonine in Gas-Phase Peptide Ions.

- Royal Society of Chemistry. (n.d.).

- PubMed. (2008). Structural effects on the solvolytic reactivity of carboxylic and sulfonic acid chlorides.

- European Journal of Science and Technology. (2024). Spectroscopic, Thermodynamic, Electronic, HOMO-LUMO, MEP and NLO Analyses of 3-(Benzyl)-4-(3-Acetoxy-4-methoxybenzylideneamino)-4,5-dihydro-1H-1,2,4-triazol-5-one.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Hammett equation - Wikipedia [en.wikipedia.org]

- 4. Structural effects on the solvolytic reactivity of carboxylic and sulfonic acid chlorides. Comparisons with gas-phase data for cation formation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pdf.benchchem.com [pdf.benchchem.com]

role of fluorine in (4-fluorophenyl)methanesulfonyl chloride reactivity

An In-Depth Technical Guide: The Role of Fluorine in Modulating the Reactivity of (4-fluorophenyl)methanesulfonyl Chloride

Introduction: A Convergence of Reactivity and Function

In the landscape of modern medicinal and process chemistry, sulfonyl chlorides are indispensable electrophilic reagents, serving as robust precursors for the synthesis of sulfonamides, sulfonate esters, and other vital sulfur(VI) linkages.[1][2] The sulfonamide motif, in particular, is a privileged structure in drug discovery, appearing in a vast array of therapeutics including antibacterials, carbonic anhydrase inhibitors, and antiviral agents.[3][4][5] The reactivity of a sulfonyl chloride is primarily dictated by the electrophilicity of the sulfur atom, which is rendered electron-deficient by two oxygen atoms and a chlorine atom, the latter also serving as an excellent leaving group.[1]

The strategic incorporation of fluorine into drug candidates is a cornerstone of contemporary pharmaceutical design, often employed to enhance metabolic stability, modulate physicochemical properties such as lipophilicity and pKa, and improve binding affinity.[6] this compound sits at the intersection of these two powerful concepts. It is a versatile chemical intermediate that not only provides a highly reactive sulfonylating agent but also introduces a fluorinated moiety.[7][8] This guide offers a detailed examination of how the single fluorine atom in the para position of this compound fundamentally influences its electronic structure and, consequently, its chemical reactivity, providing researchers and drug development professionals with a deeper understanding of this critical reagent.

The Dichotomous Electronic Influence of the Para-Fluorine Substituent

The effect of the fluorine atom on the reactivity of the sulfonyl chloride group is not straightforward; it is the result of a delicate balance between two opposing electronic effects: the inductive effect (-I) and the resonance effect (+M).

-

Inductive Effect (-I): Fluorine is the most electronegative element, giving it a powerful ability to withdraw electron density through the sigma (σ) bond framework of the molecule. This effect is distance-dependent but is strongly felt throughout the aromatic ring and is transmitted to the benzylic carbon and the attached sulfonyl group.[9] This withdrawal of electron density makes the entire ring system more electron-poor.

-

Resonance Effect (+M): The fluorine atom possesses lone pairs of electrons in its p-orbitals, which can be delocalized into the π-system of the benzene ring.[10] This donation of electron density increases the electron density at the ortho and para positions of the ring. However, for fluorine, the orbital overlap between its 2p orbitals and the carbon 2p orbitals is less effective compared to elements like oxygen or nitrogen, making its resonance donation weaker than its inductive withdrawal.[10][11]

For this compound, the potent, electron-withdrawing inductive effect (-I) is the dominant force.[6] It overrides the weaker resonance effect (+M), resulting in a net withdrawal of electron density from the methanesulfonyl chloride moiety. This has a profound impact on the electrophilicity of the sulfur atom.

Caption: Competing electronic effects in this compound.

Consequence of Electronic Effects: Enhanced Reactivity

The net electron-withdrawing character of the 4-fluorophenyl group directly enhances the electrophilicity of the sulfur atom in the sulfonyl chloride functional group.[6] This increased electron deficiency makes the sulfur atom a more potent electrophile, rendering it significantly more susceptible to attack by a wide range of nucleophiles, including amines, alcohols, and thiols.[6][12]

The reaction typically proceeds through a bimolecular nucleophilic substitution (SN2)-like mechanism at the sulfur center.[13][14] The nucleophile attacks the electrophilic sulfur atom, passing through a trigonal bipyramidal transition state before the chloride ion is expelled as the leaving group. The increased electrophilicity of the sulfur atom in the fluorinated compound lowers the activation energy for this process, leading to faster reaction rates compared to its non-fluorinated analog, phenylmethanesulfonyl chloride.

Caption: General mechanism for sulfonamide formation.

Quantitative Reactivity Comparison

The impact of substituents on the reactivity of sulfonyl chlorides in nucleophilic substitution reactions can be quantitatively understood through Hammett plots. Studies on the chloride-chloride exchange reaction in a series of para- and meta-substituted arenesulfonyl chlorides revealed a positive Hammett ρ-value of +2.02.[15][16] A positive ρ-value indicates that the reaction is accelerated by electron-withdrawing groups and decelerated by electron-donating groups.

This finding provides strong evidence that the electron-withdrawing fluorine atom at the para position of this compound increases its rate of reaction with nucleophiles compared to the unsubstituted benzenesulfonyl chloride. The trend in reactivity is directly correlated with the electron-withdrawing strength of the substituent.

| Substituent (Y) in Y-C₆H₄-CH₂SO₂Cl | Hammett Constant (σₚ) | Relative Reaction Rate (Conceptual) | Electronic Effect |

| -OCH₃ (Methoxy) | -0.27 | Slower | Strong Electron Donating (+M > -I) |

| -CH₃ (Methyl) | -0.17 | Slow | Weak Electron Donating |

| -H (Hydrogen) | 0.00 | Baseline | Reference |

| -F (Fluoro) | +0.06 | Fast | Net Electron Withdrawing (-I > +M) |

| -NO₂ (Nitro) | +0.78 | Fastest | Strong Electron Withdrawing |

| Table based on established Hammett principles and kinetic data from analogous systems.[15][16] |

Field-Proven Experimental Protocol: Synthesis of a Sulfonamide

The enhanced reactivity of this compound makes it an efficient reagent for the synthesis of sulfonamides. The following protocol provides a representative, self-validating system for the synthesis of N-benzyl-(4-fluorophenyl)methanesulfonamide.

Objective: To synthesize N-benzyl-(4-fluorophenyl)methanesulfonamide via nucleophilic substitution.

Materials:

-

This compound (1.0 eq)

-

Benzylamine (1.05 eq)

-

Triethylamine (Et₃N) (1.5 eq)

-

Anhydrous Dichloromethane (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica Gel for column chromatography

-

Solvents for chromatography (e.g., Hexanes/Ethyl Acetate)

Experimental Workflow:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq) and dissolve in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice-water bath.

-

Nucleophile Addition: In a separate flask, prepare a solution of benzylamine (1.05 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the stirred sulfonyl chloride solution at 0 °C over 15-20 minutes.

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting sulfonyl chloride is consumed.

-

Workup - Quenching: Quench the reaction by adding 1 M HCl solution and transfer the mixture to a separatory funnel.

-

Workup - Extraction: Separate the layers. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure sulfonamide product.

Caption: Step-by-step workflow for sulfonamide synthesis.

Conclusion

The para-fluoro substituent in this compound plays a critical and definitive role in its chemical reactivity. Through a dominant inductive electron-withdrawing effect, the fluorine atom significantly enhances the electrophilicity of the sulfonyl sulfur center. This activation leads to accelerated rates of nucleophilic substitution, making it a more potent sulfonylating agent than its non-fluorinated counterpart. For researchers in drug discovery and process development, this heightened reactivity translates to milder reaction conditions, potentially shorter reaction times, and high efficiency in the synthesis of fluorinated sulfonamides and sulfonate esters.[6][7][8] Understanding the fundamental electronic principles governing this reactivity allows for the rational selection of reagents and the strategic design of synthetic routes to complex, biologically active molecules.

References

- BenchChem. (2025). Application Notes and Protocols: The Use of Sulfonating Agents in Organic Synthesis. BenchChem.

- J&K Scientific. * this compound | 103360-04-9*. J&K Scientific.

- BenchChem. (4-Chloro-2-fluorophenyl)methanesulfonyl chloride. BenchChem.

- BenchChem. (2025). An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group. BenchChem.

- Chem-Impex. This compound. Chem-Impex.

- Polterauer, D., et al. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.

- Vulcanchem. This compound - 103360-04-9. Vulcanchem.

- D'Souza, M. J., et al. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. International Journal of Molecular Sciences, 9(5), 914–925.

- RSC Publishing. (2022). A continuous flow investigation of sulfonyl chloride synthesis using N -chloroamides: optimization, kinetics and mechanism. Reaction Chemistry & Engineering.

- Wikipedia.

- D'Souza, M. J., et al. (2008). Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs. PubMed.

- Organic Chemistry Portal.

- Wikipedia.

- CSB/SJU. Electrophilic Aromatic Substitution AR5. Directing Effects. CSB/SJU.

- K. B. Wiberg, et al. (2020). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena.

- LibreTexts. (2021). 16.4 Substituent Effects in Electrophilic Substitutions. LibreTexts.

- PharmaBlock. Application of Methylsulfone in Drug Discovery. PharmaBlock.

- Wang, T., et al. (2021). Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides. PMC - NIH.

- R. J. Cremlyn, et al. (1987). Nucleophilic Substitution Reaction of Phenylmethanesulfonyl Halides with Anilines.

- M. S. Ku, et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin. PMC - PubMed Central.

- M. S. Ku, et al. (2020). Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides. OUCI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 3. A continuous flow investigation of sulfonyl chloride synthesis using N-chloroamides: optimization, kinetics and mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 4. namiki-s.co.jp [namiki-s.co.jp]

- 5. Synthesis and Elimination Pathways of 1-Methanesulfonyl-1,2-dihydroquinoline Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound (103360-04-9) for sale [vulcanchem.com]

- 7. jk-sci.com [jk-sci.com]

- 8. chemimpex.com [chemimpex.com]

- 9. Aromatic Electrophilic Substitution [employees.csbsju.edu]

- 10. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 11. 16.4 Substituent Effects in Electrophilic Substitutions – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. benchchem.com [benchchem.com]

- 13. mdpi.com [mdpi.com]

- 14. Concerted solvent processes for common sulfonyl chloride precursors used in the synthesis of sulfonamide-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction … [ouci.dntb.gov.ua]

- 16. Nucleophilic Substitution at Tetracoordinate Sulfur. Kinetics and Mechanism of the Chloride-Chloride Exchange Reaction in Arenesulfonyl Chlorides: Counterintuitive Acceleration of Substitution at Sulfonyl Sulfur by ortho-Alkyl Groups and Its Origin - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of (4-fluorophenyl)methanesulfonyl chloride: A Technical Guide for Researchers

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of (4-fluorophenyl)methanesulfonyl chloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical applications of key analytical techniques for the structural elucidation and quality control of this important chemical intermediate. While experimentally obtained spectra for this specific compound are not publicly available, this guide presents a detailed analysis based on established principles of spectroscopy and data from structurally analogous compounds.

Introduction: The Significance of this compound

This compound, with the chemical formula C₇H₆ClFO₂S, is a versatile reagent in organic synthesis.[1][2] Its utility stems from the presence of two key functional groups: a reactive sulfonyl chloride moiety and a fluorine-substituted phenyl ring.[1][2] The sulfonyl chloride group serves as an excellent electrophile, readily reacting with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and thioesters, respectively. These structural motifs are prevalent in a wide array of pharmaceuticals and agrochemicals.[2][3]

The incorporation of a fluorine atom on the phenyl ring can significantly modulate the physicochemical and pharmacokinetic properties of the resulting molecules.[2] Fluorine's high electronegativity can influence the acidity of nearby protons, alter metabolic stability by blocking sites of oxidation, and enhance binding affinity to biological targets. Consequently, this compound is a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents.[2][3]

A thorough understanding of its spectroscopic properties is paramount for confirming its identity, assessing its purity, and monitoring its reactions. This guide will focus on the interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Structural Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of the molecular structure of this compound in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic and methylene protons. The electron-withdrawing nature of the sulfonyl chloride group and the fluorine atom will significantly influence the chemical shifts of these protons.

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.45 | Doublet of doublets | 2H | H-2, H-6 (ortho to CH₂SO₂Cl) |

| ~7.15 | Doublet of doublets | 2H | H-3, H-5 (ortho to F) |

| ~4.80 | Singlet | 2H | -CH₂- |

Causality Behind Predictions:

-

Aromatic Protons (H-2, H-6, H-3, H-5): The protons on the fluorophenyl ring will appear in the aromatic region (typically 7.0-8.0 ppm). The protons ortho to the electron-withdrawing CH₂SO₂Cl group (H-2, H-6) are expected to be deshielded and appear at a lower field compared to the protons ortho to the fluorine atom (H-3, H-5). The coupling between adjacent protons and the coupling to the fluorine atom will result in complex splitting patterns, likely doublet of doublets.

-

Methylene Protons (-CH₂-): The protons of the methylene group are directly attached to the strongly electron-withdrawing sulfonyl chloride group. This will cause a significant downfield shift, predicted to be around 4.80 ppm. As there are no adjacent protons, this signal is expected to be a singlet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts are influenced by the electronic environment of each carbon atom.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment |

| ~163 (d, ¹JCF ≈ 250 Hz) | C-4 (bearing F) |

| ~131 (d, ³JCF ≈ 8 Hz) | C-2, C-6 |

| ~129 (d, ⁴JCF ≈ 3 Hz) | C-1 |

| ~116 (d, ²JCF ≈ 22 Hz) | C-3, C-5 |

| ~60 | -CH₂- |

Causality Behind Predictions:

-

Aromatic Carbons: The carbon atoms of the phenyl ring will resonate in the aromatic region (110-170 ppm). The carbon directly attached to the fluorine atom (C-4) will exhibit a large one-bond coupling constant (¹JCF) and will be significantly shifted downfield. The other aromatic carbons will show smaller couplings to the fluorine atom (²JCF, ³JCF, ⁴JCF), which are invaluable for definitive assignments.

-

Methylene Carbon (-CH₂-): Similar to the protons, the methylene carbon is deshielded by the adjacent sulfonyl chloride group and is expected to appear around 60 ppm.

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for acquiring high-quality NMR spectra of this compound.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound into a clean, dry NMR tube.

-

Add approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆). Due to the reactivity of sulfonyl chlorides, aprotic solvents are recommended.

-

Cap the NMR tube and gently agitate to ensure complete dissolution.

-

-

Instrument Setup (for a 400 MHz spectrometer):

-

Insert the sample into the spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Set the relaxation delay to at least 1 second.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program.

-

Acquire a larger number of scans due to the lower natural abundance of ¹³C (typically 1024 or more scans).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-200 ppm).

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decays (FIDs).

-

Phase the resulting spectra.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum.

-

Diagram of NMR Workflow:

Caption: Workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

Infrared spectroscopy is a rapid and effective technique for identifying the characteristic functional groups present in a molecule. For this compound, the IR spectrum will be dominated by the strong absorptions of the sulfonyl chloride group.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~1370 | Strong | Asymmetric S=O stretch |

| ~1175 | Strong | Symmetric S=O stretch |

| ~1600, ~1490 | Medium | C=C aromatic ring stretches |

| ~1230 | Strong | C-F stretch |

| ~580 | Medium | S-Cl stretch |

Causality Behind Predictions:

-

Sulfonyl Chloride Group (SO₂Cl): The two sulfur-oxygen double bonds give rise to two intense and characteristic stretching vibrations.[4] The asymmetric stretch appears at a higher wavenumber than the symmetric stretch.[4] These two bands are a strong indication of the presence of a sulfonyl group. The sulfur-chlorine bond stretch is typically observed in the lower frequency region of the spectrum.

-

Fluorophenyl Group: The carbon-carbon double bond stretches of the aromatic ring usually appear as a pair of bands in the 1600-1450 cm⁻¹ region. The carbon-fluorine bond stretch is a strong absorption, typically found in the 1250-1000 cm⁻¹ range.

Experimental Protocol for IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR-IR is a common and convenient method for obtaining the IR spectrum of a solid sample.

Step-by-Step Methodology:

-

Instrument Preparation:

-

Ensure the ATR crystal is clean. Record a background spectrum.

-

-

Sample Application:

-

Place a small amount of the solid this compound onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Spectrum Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The data is usually collected over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The background spectrum is automatically subtracted from the sample spectrum.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can aid in structural confirmation.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Predicted Fragment |

| 208/210 | [M]⁺ (Molecular ion) |

| 109 | [C₇H₆F]⁺ (Fluorotropylium ion) |

| 99/101 | [SO₂Cl]⁺ |

Causality Behind Predictions:

-

Molecular Ion ([M]⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (208.64 g/mol ).[5] Due to the natural abundance of the ³⁷Cl isotope, a smaller peak at M+2 (m/z 210) should be observed, with an intensity ratio of approximately 3:1 to the M peak (m/z 208).

-

Fragmentation Pattern: Under electron ionization, the molecule is likely to fragment. A common fragmentation pathway for benzyl derivatives is the loss of the substituent to form the stable tropylium or benzyl cation. In this case, cleavage of the C-S bond would lead to the formation of the fluorotropylium ion at m/z 109. The other fragment, the sulfonyl chloride radical, could also be detected as a cation at m/z 99 and 101 (due to the chlorine isotope).

Experimental Protocol for Mass Spectrometry (Direct Infusion ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that can be used to observe the molecular ion with minimal fragmentation.

Step-by-Step Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1-10 µg/mL.

-

-

Instrument Setup:

-

Set the mass spectrometer to operate in positive or negative ion mode.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizer gas flow, drying gas temperature).

-

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min).

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).

-

-

Data Analysis:

-

Identify the molecular ion peak (e.g., [M+H]⁺ or [M+Na]⁺ in positive mode, or [M-H]⁻ in negative mode).

-

Analyze the isotopic pattern to confirm the presence of chlorine.

-

Diagram of MS Fragmentation Pathway:

Caption: Predicted fragmentation of the parent molecule.

Conclusion

The spectroscopic characterization of this compound relies on a combination of NMR, IR, and MS techniques. While this guide provides a detailed interpretation based on established principles and data from analogous compounds, experimental verification is crucial for definitive structural confirmation and purity assessment. The protocols and predicted data presented herein offer a solid foundation for researchers working with this important synthetic intermediate, enabling them to confidently identify and utilize it in their research and development endeavors.

References

-

Chem-Impex. This compound. [Link]

-

J&K Scientific. This compound | 103360-04-9. [Link]

-

ChemBK. This compound. [Link]

-

PubChemLite. This compound (C7H6ClFO2S). [Link]

-

ACD/Labs. IR, NMR and MS of a Sulfonyl Chloride compound. [Link]

Sources

An In-depth Technical Guide on the Safe Handling of (4-fluorophenyl)methanesulfonyl chloride

This guide provides comprehensive safety protocols and handling procedures for (4-fluorophenyl)methanesulfonyl chloride, a crucial reagent in pharmaceutical and agrochemical research. Designed for researchers, chemists, and drug development professionals, this document outlines the inherent risks and provides actionable strategies to ensure a safe laboratory environment. The causality behind each recommendation is explained to foster a deeper understanding of chemical safety.

Section 1: Understanding the Reagent: Profile of this compound

This compound, also known as 4-fluorobenzylsulfonyl chloride, is an organosulfur compound valued for its role as a versatile chemical intermediate.[1] Its utility in organic synthesis stems from the highly reactive sulfonyl chloride group, which allows for the introduction of the (4-fluorophenyl)methanesulfonyl moiety into various molecules.[2][3] This reactivity is fundamental to the synthesis of novel sulfonamides and sulfonate esters, which are significant in the development of new therapeutic agents and agrochemicals.[3][4]

While indispensable in research, the reactivity of this compound and related sulfonyl chlorides necessitates stringent safety measures. The primary hazards are its corrosive nature and its violent reaction with water.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 103360-04-9 | [1][3] |

| Molecular Formula | C7H6ClFO2S | [1][3] |

| Molecular Weight | 208.64 g/mol | [1][3][7] |

| Appearance | White crystals or crystalline powder | [3] |

| Melting Point | 60-61 °C | [1][7] |

| Boiling Point | 294.1 °C (at 760 mmHg) | [1][7] |